5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride
Overview
Description
. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an ethyl group and a piperidin-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving benzaldehydes, malononitrile, and ammonium acetate in a pseudo six-component synthesis.
Substitution Reactions: The pyridine ring is then substituted with the piperidin-3-yloxy group through nucleophilic substitution reactions.
Final Product Formation: The final product, this compound, is obtained by reacting the intermediate compounds under specific conditions, such as using cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as iridium, cobalt, and ruthenium, is common in industrial settings to achieve efficient hydrogenation and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Hydrogenation reactions using transition metal catalysts.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like cobalt, ruthenium, and nickel-based nanocatalysts.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions typically yield reduced forms of the compound, while substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
5-Ethyl-2-(piperidin-3-yloxy)pyridine dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-2-piperidin-3-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-10-5-6-12(14-8-10)15-11-4-3-7-13-9-11;;/h5-6,8,11,13H,2-4,7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSUIIJBVBBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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